5,6,7,8-Tetradehydro Risperidone

Description

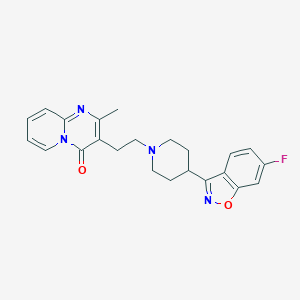

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h2-6,10,14,16H,7-9,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAGVKRGLGDZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5,6,7,8 Tetradehydro Risperidone

Proposed De Novo Synthetic Routes to the 5,6,7,8-Tetradehydro Pyrido[1,2-a]pyrimidin-4-one Moiety

The core of 5,6,7,8-Tetradehydro Risperidone (B510) is the aromatic 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one moiety. De novo synthesis of this heterocyclic scaffold can be conceptually approached from either a preformed pyridine (B92270) or a pyrimidine (B1678525) ring, strategies common in the synthesis of related fused heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.gov

Route A: From a Pyridine Precursor This approach involves the annulation of a pyrimidine ring onto a substituted 2-aminopyridine (B139424).

Step 1: Acylation. Reaction of 2-aminopyridine with an acylating agent such as ethyl acetoacetate (B1235776) would yield an N-acylated intermediate.

Step 2: Cyclization. Intramolecular cyclization of the acylated pyridine, often promoted by a strong acid or thermal conditions, would form the pyrimidinone ring. Subsequent dehydration or oxidation would lead to the desired aromatic system.

Route B: From a Pyrimidine Precursor This strategy builds a pyridine ring onto an existing pyrimidine structure.

Step 1: Functionalization. A suitable 4-substituted pyrimidine, such as one bearing a methyl group and a leaving group, is chosen as the starting material.

Step 2: Condensation. Condensation with a three-carbon synthon, for instance, a malonate derivative or an α,β-unsaturated aldehyde, would initiate the formation of the pyridine ring. nih.gov

Step 3: Cyclization and Aromatization. An intramolecular cyclization reaction followed by an oxidation or elimination step would yield the final aromatic pyrido[1,2-a]pyrimidin-4-one core.

A key intermediate for the eventual synthesis of the full target molecule is 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This could be synthesized by adapting the methods used for its saturated analog, which involve reacting 2-aminopyridine with 2-acetylbutyrolactone (B121156) and subsequent chlorination. jocpr.com For the aromatic version, a modified starting material or an additional dehydrogenation step would be necessary.

Targeted Synthesis of 5,6,7,8-Tetradehydro Risperidone as a Known Related Substance

This compound is primarily synthesized as a reference standard to detect and quantify impurities in Risperidone drug substance. Its formation can occur as a result of oxidation during the synthesis or storage of Risperidone.

The most direct and targeted synthesis mirrors the final step of Risperidone production. thepharmajournal.com It involves the nucleophilic substitution (N-alkylation) between two key intermediates:

Intermediate 1: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride.

Intermediate 2: 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

The reaction is typically carried out by refluxing the two intermediates in the presence of a base and a suitable solvent. The dehydrogenated pyridopyrimidinone moiety (Intermediate 2) can either be synthesized separately via a de novo route or potentially be generated in situ or in a preceding step from its tetrahydro-precursor, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, through oxidation. jocpr.comthepharmajournal.com

General Synthetic Scheme:

[6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole] + [3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one] → (Base, Solvent, Heat) → this compound

This synthesis provides the pure compound required for analytical method development and validation as stipulated by regulatory bodies. scholarsresearchlibrary.com

Optimization of Reaction Conditions for Enhanced Purity and Yield in Research-Scale Preparations

Optimizing the coupling reaction is crucial for maximizing yield and purity, thereby minimizing the need for extensive chromatographic purification. Key parameters for this N-alkylation reaction can be systematically varied.

| Parameter | Options | Rationale and Research Findings |

| Base | Inorganic: Na₂CO₃, K₂CO₃Organic: Triethylamine (TEA), Diisopropylethylamine (DIPEA) | The choice of base is critical to neutralize the HCl salt of the piperidine (B6355638) intermediate and to scavenge the HCl byproduct. Inorganic bases like Na₂CO₃ are commonly used in Risperidone synthesis. thepharmajournal.com Organic bases offer solubility in a wider range of organic solvents. |

| Solvent | Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF)Alcohols: Isopropanol, EthanolKetones: Methyl isobutyl ketone (MIBK) | The solvent must solubilize both reactants. ACN is a common choice for such alkylations. thepharmajournal.com The use of an aqueous solution has also been reported as an environmentally friendly option for Risperidone synthesis. thepharmajournal.com |

| Temperature | Room Temperature to Reflux | Higher temperatures generally accelerate the reaction rate. Reflux conditions are often employed to ensure the reaction goes to completion within a reasonable timeframe (e.g., 20 hours). thepharmajournal.com |

| Catalyst | Phase Transfer Catalysts (e.g., TBAB)Iodide Salts (e.g., NaI, KI) | A catalytic amount of an iodide salt can be used to facilitate the reaction via the Finkelstein reaction, converting the less reactive chloroethyl intermediate to a more reactive iodoethyl intermediate in situ. |

| Purification | RecrystallizationColumn Chromatography | For research-scale preparations requiring high purity, silica (B1680970) gel column chromatography is the most effective method to separate the product from unreacted starting materials and any side products. |

By systematically adjusting these conditions, researchers can develop a robust protocol for producing this compound with high yield and analytical-grade purity.

Strategies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. Several strategies can be employed to introduce stable isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) into the structure of this compound.

| Labeling Position | Precursor | Rationale |

| Ethyl Linker (¹³C₂, ²H₄) | Labeled 1-bromo-2-chloroethane (B52838) or a similar labeled two-carbon electrophile. | This allows for tracking the metabolic fate of the entire ethyl side chain that connects the two main heterocyclic systems. |

| Pyrimidinone Methyl Group (¹³C, ²H₃) | Labeled acetic anhydride (B1165640) or acetyl chloride. | Used in the de novo synthesis of the pyridopyrimidinone ring to study metabolic pathways involving this specific methyl group. |

| Piperidine Ring (²H) | Deuterated 4-piperidone (B1582916) or other deuterated piperidine precursors. | Useful for studying metabolic transformations occurring on the piperidine ring. |

| Benzisoxazole Ring (¹³C₆) | Labeled 2,4-difluorobenzonitrile. | Allows for tracing the core benzisoxazole fragment, which is a common moiety in several psychoactive drugs. |

The synthesis would follow the established routes, simply substituting a standard reagent with its labeled counterpart at the appropriate step.

Design and Synthesis of Chemical Analogs for Structure-Activity Relationship Investigations

Investigating chemical analogs of this compound can provide crucial insights into the structural requirements for biological activity, particularly at serotonin (B10506) 5-HT₂A and dopamine (B1211576) D₂ receptors. vcu.edu SAR studies often involve systematic modification of different parts of the lead compound.

Deconstructed Analogs: Research has been conducted on deconstructed analogs of Risperidone to determine which molecular fragments are essential for its functional activity. vcu.edu This approach is directly applicable to the tetradehydro series.

RHV-006 & RHV-008: These analogs consist of only the 6-fluoro-1,2-benzisoxazole and piperidine rings, with RHV-008 retaining a methyl group from the ethyl linker. Studies showed these fragments act as partial agonists at the 5-HT₂A receptor, indicating this part of the molecule is a key pharmacophore. vcu.edu

Analogs Based on the Pyrido[1,2-a]pyrimidin-4-one Moiety: Systematic modifications to the aromatic heterocyclic system can explore its contribution to receptor affinity, selectivity, and pharmacokinetic properties.

| Analog Type | Modification Rationale | Example Structure (Modification on the Pyrido[1,2-a]pyrimidin-4-one ring) |

| Substitution on the Pyridine Ring | To probe electronic and steric effects on receptor binding. Halogens (Cl, F) or small alkyl groups (methyl) could be introduced. | Introduction of a substituent at the C-7 or C-8 position. |

| Modification of the C-2 Methyl Group | To evaluate the importance of this group for activity. It could be replaced with H, ethyl, or cyclopropyl. | Replace -CH₃ with -H or -CH₂CH₃. |

| Isosteric Ring Replacements | To assess the importance of the specific heterocyclic core. The pyrido[1,2-a]pyrimidin-4-one could be replaced with an isomeric system like pyrido[2,3-d]pyrimidine (B1209978) or a related bicyclic system like triazolopyrimidine. nih.gov | Replacement of the core with a pyrazolo[1,5-a]pyrimidine (B1248293) system. byu.edu |

The synthesis of these analogs would require access to appropriately substituted precursors for the de novo synthesis of the heterocyclic core or for the final coupling step. The pharmacological evaluation of these new compounds would then help to build a comprehensive SAR model for this chemical class.

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (e.g., 1H, 13C, 2D-NMR)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

While the molecular formula (C₂₃H₂₃FN₄O₂) and exact mass (406.1805) for 5,6,7,8-Tetradehydro Risperidone (B510) are listed by chemical suppliers, detailed high-resolution mass spectrometry studies, including fragmentation pathway analysis, are not available in the public domain. lgcstandards.com Fragmentation patterns for Risperidone and its major metabolite, 9-hydroxyrisperidone, have been well-documented, but this analysis has not been published for the tetradehydro impurity. researchgate.net

Application of Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

There are no specific IR or Raman spectra available in the reviewed literature for 5,6,7,8-Tetradehydro Risperidone. Detailed vibrational analyses have been performed on Risperidone, calculating and assigning bands for its neutral and protonated forms, but this research does not extend to the tetradehydro impurity. nih.gov

X-ray Crystallography for Single-Crystal Structure Determination and Conformation Analysis

No X-ray crystallography data for this compound has been published. Therefore, information regarding its single-crystal structure, crystal system, space group, and precise conformational analysis is unavailable. This contrasts with other Risperidone-related impurities, for which single-crystal XRD studies have been used for unambiguous structure confirmation. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

The structure of this compound does not inherently possess a chiral center, making circular dichroism spectroscopy generally not applicable for its analysis unless it were to form chiral complexes or be studied in a chiral environment. No such studies have been reported.

Pharmacological and Biochemical Investigations in Preclinical Research Models

In Vitro Receptor Binding Affinity and Selectivity Profiling

There is no specific data available in the scientific literature detailing the in vitro receptor binding affinity and selectivity profile of 5,6,7,8-Tetradehydro Risperidone (B510) for key central nervous system receptors such as Dopamine (B1211576) D2, Serotonin (B10506) 5-HT2A, Adrenergic α1/α2, and Histamine (B1213489) H1 receptors.

In contrast, risperidone and its active metabolite 9-hydroxyrisperidone have been extensively characterized. Both compounds exhibit a high affinity for serotonin 5-HT2A receptors and a strong binding affinity for dopamine D2 receptors. nih.govnih.gov Risperidone also demonstrates high affinity for α1-adrenergic, α2-adrenergic, and histamine H1 receptors. nih.gov The binding affinity of risperidone for 5-HT2A receptors is notably high, with a Ki value of 0.16 nM. nih.gov For dopamine D2 receptors, risperidone shows a Ki of 3.13 nM. nih.gov The affinity of risperidone for other receptors includes a Ki of 0.8 nM for α1-adrenergic, 7.54 nM for α2-adrenergic, and 2.23 nM for H1 receptors. nih.gov

Paliperidone (B428) (9-hydroxyrisperidone) also displays a strong affinity for these receptors, though with some differences compared to risperidone. For instance, while both have a high affinity for 5-HT2A receptors, the affinity of risperidone is reported to be higher than that of paliperidone. nih.gov

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Risperidone

| Receptor | Risperidone |

| Serotonin 5-HT2A | 0.16 nih.gov |

| Dopamine D2 | 3.13 nih.gov |

| Adrenergic α1 | 0.8 nih.gov |

| Adrenergic α2 | 7.54 nih.gov |

| Histamine H1 | 2.23 nih.gov |

Assessment of Enzyme Interaction and Modulation Potential

Specific studies assessing the interaction and modulation potential of 5,6,7,8-Tetradehydro Risperidone with cytochrome P450 (CYP) isoforms or monoamine oxidases are not available in the existing literature.

The metabolism of risperidone, however, is well-documented and primarily involves the cytochrome P450 system. The main metabolic pathway is the hydroxylation of risperidone to 9-hydroxyrisperidone, a process predominantly catalyzed by CYP2D6. nih.govfrontiersin.org CYP3A4 also contributes to the metabolism of risperidone, particularly when CYP2D6 activity is impaired or in the presence of CYP3A4 inducers. researchgate.net Risperidone itself can act as a weak inhibitor of CYP2D6. documentsdelivered.com The N-dealkylation of risperidone represents a minor metabolic pathway. frontiersin.org

Table 2: Cytochrome P450 Isoforms Involved in Risperidone Metabolism

| Enzyme | Role in Risperidone Metabolism |

| CYP2D6 | Major enzyme in the hydroxylation to 9-hydroxyrisperidone. nih.govfrontiersin.org |

| CYP3A4 | Minor role, but becomes more significant in CYP2D6 poor metabolizers. researchgate.net |

Cellular Assays for Ligand-Receptor Coupling and Intracellular Signaling Pathway Perturbations

There is no available research on cellular assays investigating the ligand-receptor coupling and intracellular signaling pathway perturbations specifically for this compound.

For risperidone, such assays have been crucial in understanding its mechanism of action. For example, risperidone has been shown to potently block serotonin-induced 32P-phosphatidic acid formation in human blood platelets, which is indicative of its 5-HT2A receptor antagonism. nih.gov The assembly of a ligand, its receptor (a G protein-coupled receptor - GPCR), and β-arrestin into a ternary complex is a key aspect of GPCR signaling. nih.gov The functional consequences of risperidone's binding to D2 and 5-HT2A receptors, including effects on downstream signaling cascades, have been a central focus of its preclinical evaluation.

Neurochemical Assessments in Preclinical Animal Models

Neurochemical assessments in preclinical animal models, such as studies on neurotransmitter turnover and receptor occupancy, have not been reported for this compound.

In contrast, extensive neurochemical studies have been conducted on risperidone. In vivo binding studies in rats have demonstrated that risperidone is a potent occupant of 5-HT2 receptors in the frontal cortex. nih.gov It also occupies dopamine D2 receptors in the striatum and nucleus accumbens. nih.gov At nanomolar concentrations, risperidone has been shown to reverse the inhibition of potassium and electrically evoked release of acetylcholine (B1216132) from striatal slices, a postsynaptic dopamine D2 effect. nih.gov Furthermore, it enhances the stimulated efflux of norepinephrine (B1679862) from cortical slices, which is consistent with its α2-adrenergic receptor binding affinity. nih.gov

Exploratory Behavioral Phenotyping in In Vivo Preclinical Models for Mechanistic Insights

There is a lack of data from in vivo preclinical models exploring the behavioral phenotyping of this compound, including its effects on locomotor activity or prepulse inhibition.

Risperidone, on the other hand, has a well-defined behavioral profile in preclinical models that aligns with its antipsychotic activity. It is known to reduce locomotor activity and to reverse the behavioral effects of dopamine agonists. These effects are thought to be mediated by its potent D2 and 5-HT2A receptor antagonism. thepharmajournal.comjocpr.com

Comparative Pharmacological Activity Analysis with Risperidone and its Known Metabolites

A direct comparative pharmacological activity analysis of this compound with risperidone and its active metabolite, 9-hydroxyrisperidone (paliperidone), is not possible due to the absence of pharmacological data for this compound.

However, a comparison between risperidone and 9-hydroxyrisperidone reveals subtle but potentially significant pharmacological differences. Although both are potent antagonists of 5-HT2A and D2 receptors, there are differences in their binding affinities. nih.govnih.gov Risperidone generally shows a higher affinity for 5-HT2A receptors compared to paliperidone. nih.gov These differences in receptor binding profiles may contribute to variations in their effects on neuronal firing and mitochondrial function. nih.gov The presence of a hydroxyl group in paliperidone increases its hydrophilicity compared to risperidone, which may influence its transport across the blood-brain barrier and interaction with efflux transporters like P-glycoprotein. nih.gov

Metabolic Pathways and Biotransformation Studies

Elucidation of Potential Metabolic Pathways of 5,6,7,8-Tetradehydro Risperidone (B510)

The metabolism of risperidone is well-documented and primarily involves two major pathways: hydroxylation and N-dealkylation. nih.govfda.govfda.gov Given the structural similarities, it is plausible that 5,6,7,8-Tetradehydro Risperidone would undergo analogous biotransformations. The key metabolic reactions for risperidone are mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a predominant role and CYP3A4 contributing to a lesser extent. researchgate.netresearchgate.net

Potential metabolic pathways for this compound could include:

Hydroxylation: This is the main metabolic route for risperidone, leading to the formation of its major active metabolite, 9-hydroxyrisperidone (paliperidone). nih.govpsychopharmacologyinstitute.com It is conceivable that this compound could also be hydroxylated on the alicyclic portion of its structure.

N-dealkylation: This is considered a minor pathway for risperidone and involves the removal of the ethyl group from the piperidine (B6355638) ring. fda.govnih.gov This pathway could also be a potential, albeit likely minor, route for the metabolism of this compound.

Oxidative Scission: Studies on risperidone have also indicated the possibility of the scission of the isoxazole (B147169) ring. nih.gov

It is important to note that these are hypothesized pathways based on the metabolism of a related compound. Definitive elucidation would require specific metabolic studies on this compound.

In Vitro Metabolism Studies Using Isolated Hepatic Microsomes and Recombinant Human Enzymes

In vitro metabolism studies are crucial for identifying the enzymes responsible for a drug's biotransformation. nih.gov For risperidone, such studies have been conducted using rat liver microsomes and recombinant human CYP enzymes. nih.govijper.org These studies have confirmed the primary role of CYP2D6 and a secondary role for CYP3A4 in the 9-hydroxylation of risperidone. drugbank.com

A hypothetical in vitro study for this compound using human liver microsomes could be designed as presented in the table below.

Table 1: Hypothetical In Vitro Metabolism Study Design for this compound

| Parameter | Description |

| Enzyme Source | Pooled Human Liver Microsomes (HLM) |

| Substrate | This compound |

| Incubation Time | 0, 15, 30, 60, 120 minutes |

| Cofactor | NADPH regenerating system |

| Analysis Method | LC-MS/MS |

| Inhibitors | Quinidine (CYP2D6), Ketoconazole (CYP3A4) |

The results of such a study would help determine the rate of metabolism and identify the specific CYP isoforms involved by observing the reduction in metabolism in the presence of selective inhibitors.

Identification and Characterization of Putative Metabolites of this compound

As no direct metabolic studies on this compound have been published, its metabolites have not been identified or characterized. Based on the metabolism of risperidone, potential putative metabolites could be hydroxylated and N-dealkylated derivatives of this compound. The characterization of these potential metabolites would require their synthesis and confirmation using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

In Vivo Metabolic Profiling in Preclinical Animal Species and Excretion Route Analysis

A proposed in vivo study in a preclinical species like the rat for this compound is outlined below.

Table 2: Proposed In Vivo Metabolic Profiling Study in Rats

| Parameter | Description |

| Species | Sprague-Dawley Rat |

| Administration | Oral gavage |

| Sample Collection | Blood, urine, and feces collected at timed intervals |

| Analysis | LC-MS/MS for parent compound and potential metabolites |

| Endpoints | Pharmacokinetic parameters (AUC, Cmax, T1/2), metabolite identification, and percentage of dose excreted |

Assessment of Genetic Polymorphism Influence on Metabolic Clearance (e.g., CYP2D6 activity)

The influence of genetic polymorphisms on the metabolism of risperidone is well-established, particularly for the highly polymorphic enzyme CYP2D6. nih.govnih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. nih.gov Poor metabolizers exhibit higher plasma concentrations of risperidone and lower concentrations of 9-hydroxyrisperidone compared to extensive metabolizers. fda.govpsychopharmacologyinstitute.com

Given the likely involvement of CYP2D6 in the metabolism of this compound, it is highly probable that its metabolic clearance would also be significantly influenced by CYP2D6 genetic polymorphisms. Individuals with reduced or no CYP2D6 activity would be expected to have a slower clearance of this compound.

Table 3: Predicted Influence of CYP2D6 Phenotype on this compound Metabolism

| CYP2D6 Phenotype | Predicted Metabolic Effect on this compound |

| Poor Metabolizer | Significantly decreased clearance, higher plasma concentrations |

| Intermediate Metabolizer | Moderately decreased clearance |

| Extensive Metabolizer | "Normal" clearance |

| Ultrarapid Metabolizer | Increased clearance, lower plasma concentrations |

Investigation of Potential Reciprocal Metabolic Interactions with Risperidone

Metabolic drug-drug interactions are a significant consideration in pharmacotherapy. researchgate.netcapes.gov.br Risperidone's metabolism can be affected by co-administered drugs that inhibit or induce CYP2D6 or CYP3A4. researchgate.net For instance, potent CYP2D6 inhibitors can increase risperidone plasma concentrations. fda.gov

Due to the lack of data, it is unknown whether this compound could act as an inhibitor or inducer of CYP enzymes, and thus potentially interact with the metabolism of risperidone or other co-administered drugs. A formal investigation would be required to assess any reciprocal metabolic interactions. Such a study would typically involve in vitro assays to determine the inhibitory potential (IC50) of this compound on major CYP isoforms.

Structure Activity Relationship Sar Elucidation for the Tetradehydro Moiety

Analysis of the Conformational and Electronic Impact of the 5,6,7,8-Tetradehydro Modification on the Core Scaffold

The transformation of risperidone (B510) to 5,6,7,8-Tetradehydro Risperidone involves the formal removal of eight hydrogen atoms from the tetrahydropyrido[1,2-a]pyrimidin-4-one core. This desaturation results in the formation of a fully aromatic, planar pyridopyrimidinone ring system. This structural alteration has profound conformational and electronic consequences.

Electronic Impact: The introduction of an extended, conjugated π-electron system across the newly formed aromatic core significantly alters the molecule's electronic properties. Aromatic systems possess a delocalized cloud of π-electrons, which can participate in specific non-covalent interactions, most notably π-stacking with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) within a protein's binding site. jocpr.comfastercapital.com This introduces a potential binding interaction not present in the saturated parent compound. Furthermore, the electronic nature of the entire heterocyclic system is changed, which can influence the acidity or basicity of nearby functional groups and alter dipole moments and electrostatic interactions with the receptor. numberanalytics.comacs.org

Correlation between Structural Changes and Observed Receptor Binding Profiles or Enzymatic Interactions

Specific experimental data on the receptor binding profile of this compound is not extensively available in public scientific literature, as its primary use is as an analytical standard. However, by comparing its structure to that of risperidone, for which binding data is well-characterized, we can hypothesize the potential effects of the tetradehydro modification.

Risperidone is a potent antagonist at several neurotransmitter receptors, with a particularly high affinity for serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. fastercapital.comsigmaaldrich.com Its broad pharmacological profile is a direct result of its interactions with these and other receptors.

Interactive Table: Receptor Binding Profile of Risperidone

| Receptor | Binding Affinity (Ki, nM) |

| Serotonin 5-HT2A | 0.16 |

| Dopamine D2 | 3.13 |

| α1-Adrenergic | 0.8 |

| Histamine (B1213489) H1 | 2.23 |

| α2-Adrenergic | 7.54 |

Note: Data derived from in vitro studies. Lower Ki values indicate higher binding affinity. sigmaaldrich.com

The structural and electronic changes inherent in this compound would almost certainly lead to a different receptor binding profile.

Steric and Conformational Effects : The rigid, planar nature of the tetradehydro core might prevent the molecule from fitting into the topographically complex binding sites of receptors that have evolved to bind the flexible risperidone molecule. This could lead to a significant decrease in affinity for risperidone's primary targets.

Electronic Interaction Effects : Conversely, if a receptor's binding site possesses a flat, aromatic region, the planar core of the tetradehydro derivative could engage in favorable π-stacking interactions, potentially increasing affinity for that specific target. jocpr.com This could shift the compound's selectivity profile, favoring receptors where such interactions are possible and reducing affinity for others where the required three-dimensional conformation cannot be achieved. The altered electron distribution could also disrupt or create key hydrogen bonds or electrostatic interactions that are critical for binding. youtube.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Pharmacology

Currently, there are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound and its analogues.

QSAR modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. jocpr.com To develop a predictive QSAR model for this chemical scaffold, a research program would need to synthesize a series of related compounds with varying degrees of unsaturation in the pyridopyrimidinone ring system. For instance, dihydro- and hexahydro- derivatives could be created alongside the tetradehydro compound.

The biological activity of each of these analogues, such as their binding affinity for a panel of relevant receptors (D2, 5-HT2A, etc.), would need to be experimentally determined. With this dataset, computational chemists could then use molecular descriptors (representing properties like size, shape, lipophilicity, and electronic features) to build a mathematical model. Such a model could predict the receptor affinity of new, unsynthesized derivatives, thereby guiding the design of compounds with a desired pharmacological profile.

Design Principles for Modulating Pharmacological Properties through Desaturation in Similar Chemical Scaffolds

The introduction or removal of double bonds (desaturation or saturation) is a fundamental strategy in medicinal chemistry for modulating pharmacological properties. The hypothetical case of this compound serves as an excellent illustration of the principles involved.

Altering Receptor Affinity and Selectivity : As discussed, the primary effect of desaturation is the alteration of a molecule's shape (from 3D to planar) and electronic character. This is a powerful tool for tuning receptor binding. Increasing planarity can enhance π-stacking interactions but may reduce affinity where conformational flexibility is required. This can be used to deliberately alter a drug's selectivity profile, potentially enhancing its affinity for a desired target while reducing its interaction with off-targets that cause side effects.

Modifying Pharmacokinetic Properties : Aromatization can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing a planar, aromatic system can increase a molecule's lipophilicity, which may affect its solubility and ability to cross cell membranes. researchgate.net Furthermore, it can alter metabolic stability. Saturated rings are often sites of oxidative metabolism by cytochrome P450 enzymes. Aromatizing such a ring can block these metabolic pathways, potentially increasing the drug's half-life. Conversely, the new aromatic ring could itself become a target for different metabolic enzymes.

Application in Analytical Standards : The design of this compound highlights its utility as an internal standard in mass spectrometry-based analysis. An ideal internal standard should have physicochemical properties very similar to the analyte to ensure it behaves identically during sample extraction and chromatographic separation, but it must be clearly distinguishable by the detector. ijpbms.comcerilliant.com By creating the tetradehydro derivative, a compound is made that is structurally analogous to risperidone but has a different molecular weight. This allows it to co-elute with risperidone and experience similar matrix effects, while its distinct mass allows for separate and accurate quantification. wuxiapptec.comscioninstruments.com

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Predicting Binding Modes and Affinities to Relevant Biological Targets

There are no published molecular docking studies specifically for 5,6,7,8-Tetradehydro Risperidone (B510).

For the parent compound, Risperidone, molecular docking simulations have been extensively used to predict its binding to various biological targets. These studies are crucial for understanding its mechanism of action as an atypical antipsychotic. For instance, docking studies have investigated the interaction of Risperidone with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are central to its therapeutic effects. nih.gov Such simulations can predict the binding energy and the specific amino acid residues involved in the interaction.

Illustrative Data Table for Molecular Docking (Hypothetical for 5,6,7,8-Tetradehydro Risperidone):

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Dopamine D2 Receptor | Data not available | Data not available |

| Serotonin 5-HT2A Receptor | Data not available | Data not available |

| Adrenergic α1 Receptor | Data not available | Data not available |

| Adrenergic α2 Receptor | Data not available | Data not available |

Molecular Dynamics Simulations for Exploring Ligand-Receptor Complex Stability and Conformational Changes

Specific molecular dynamics (MD) simulation studies for this compound are not available in the scientific literature.

Illustrative Data Table for Molecular Dynamics Simulation Parameters (Based on Risperidone Studies):

| Parameter | Typical Value/Condition (for Risperidone) |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Software | GROMACS, AutoDock Vina |

| Force Field | CHARMM36, AMBER |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

There is no evidence of quantum chemical calculations, such as Density Functional Theory (DFT), being published for this compound.

For related compounds, DFT is a powerful tool to investigate electronic structure, reactivity, and to predict spectroscopic properties. Such calculations can provide information on molecular orbitals (HOMO-LUMO), electrostatic potential, and vibrational frequencies, which are valuable for understanding the molecule's intrinsic properties. For Risperidone, while not extensively published, such studies could theoretically be used to correlate its electronic properties with its receptor binding characteristics.

Illustrative Data Table for Predicted Quantum Chemical Properties (Hypothetical for this compound):

| Property | Predicted Value (Hypothetical) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Dipole Moment | Data not available |

| Mulliken Atomic Charges | Data not available |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

No specific in silico ADME prediction studies for this compound have been documented.

In silico ADME prediction is a critical step in drug development, helping to forecast the pharmacokinetic profile of a compound. For Risperidone, its metabolism is well-documented to be mediated primarily by the CYP2D6 enzyme to form 9-hydroxyrisperidone. nih.gov Computational models can predict properties like solubility, permeability, plasma protein binding, and potential for metabolism by various cytochrome P450 enzymes. While not applied to this compound in published research, these tools could offer initial insights into its likely metabolic fate and distribution.

Illustrative Data Table for Predicted ADME Properties (Hypothetical for this compound):

| ADME Property | Predicted Value/Classification (Hypothetical) |

|---|---|

| Aqueous Solubility | Data not available |

| Blood-Brain Barrier Permeability | Data not available |

| CYP2D6 Inhibition | Data not available |

| Human Intestinal Absorption | Data not available |

Application of Chemogenomics and Network Pharmacology to Predict Broader Biological Interactions

There are no chemogenomics or network pharmacology studies specifically focused on this compound.

These computational approaches are used to predict the broader biological interactions of a compound by analyzing its interactions with a wide range of proteins and its effects on biological networks. For Risperidone, network pharmacology has been employed to investigate the molecular mechanisms behind its side effects, such as weight gain and lipogenesis, by identifying its potential binding targets and the signaling pathways it may influence. nih.govnih.gov This approach could hypothetically be used to predict the potential off-target effects of this compound if it were to be studied.

Illustrative Data Table for Network Pharmacology Predictions (Based on Risperidone Studies):

| Predicted Target | Associated Pathway (from Risperidone studies) | Potential Biological Effect (from Risperidone studies) |

|---|---|---|

| MAPK14, MAPK8 | Adipocytokine signaling pathway | Influence on lipid metabolism |

| RXRA, RXRB | PPAR signaling pathway | Regulation of gene expression in lipid metabolism |

| STAT3 | Leptin signaling | Modulation of appetite and energy expenditure |

Future Research Directions and Applications in Pharmaceutical Science

Exploration of 5,6,7,8-Tetradehydro Risperidone (B510) as a Chemical Probe for Novel Biological Targets

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. While 5,6,7,8-Tetradehydro Risperidone is structurally related to risperidone, its altered chemical makeup could lead to a different pharmacological profile, potentially revealing new biological interactions.

Future research can focus on screening this compound against a wide array of receptors, enzymes, and ion channels. Given that risperidone itself has a complex pharmacology with high affinity for serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, it is plausible that its tetradehydro derivative may exhibit altered affinity or selectivity for these primary targets or even interact with novel, previously unidentified sites. nih.gov Such studies could uncover new pathways involved in psychosis or other central nervous system disorders. The use of genetic techniques, such as generating cells with resistance-conferring mutations, could help confirm whether this compound engages specific targets in a cellular context, a crucial step in validating a chemical probe. nih.gov

Its Role in Understanding the Degradation Pathways and Chemical Stability of Risperidone Formulations

The presence of this compound in risperidone drug products is a direct consequence of degradation. Understanding the mechanisms by which it forms is critical for ensuring the stability and quality of risperidone formulations.

Forced degradation studies, where risperidone is subjected to stress conditions like heat, light, humidity, and oxidizing agents, are essential. nih.gov By meticulously analyzing the degradation products under each condition, researchers can identify the specific pathways that lead to the formation of this compound. For instance, studies have shown that risperidone is particularly susceptible to oxidative degradation. nih.govsphinxsai.com Investigating the kinetics of this degradation can help in developing more stable formulations. This knowledge is crucial for optimizing storage conditions, selecting appropriate packaging materials, and identifying suitable excipients that minimize the formation of this and other impurities, thereby enhancing the shelf-life and safety of the final pharmaceutical product.

Potential as a Reference Standard for Quality Control and Analytical Method Development in Regulatory Science

The accurate quantification of impurities is a cornerstone of pharmaceutical quality control. This compound, as a known impurity of risperidone, serves as an indispensable reference standard for this purpose.

Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities above certain thresholds. nih.gov The availability of a highly purified and well-characterized this compound standard is essential for validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for routine quality control of risperidone. lgcstandards.comnih.gov These methods must be able to accurately separate and quantify this impurity from the active pharmaceutical ingredient (API) and other related substances. sphinxsai.com The use of this reference material ensures the reliability and consistency of quality control tests across different manufacturing batches and laboratories, which is vital for regulatory compliance and patient safety. Several suppliers provide this compound, often labeled as "Methyl this compound," for research and as an internal standard in quantitative analysis. caymanchem.comscbt.com

Contributions to the Rational Design of Next-Generation Antipsychotic Agents with Tailored Pharmacological Profiles

The study of risperidone and its derivatives, including this compound, provides valuable structure-activity relationship (SAR) data. This information is instrumental in the rational design of new antipsychotic drugs with improved efficacy and fewer side effects.

By comparing the receptor binding profile and functional activity of this compound with that of risperidone, medicinal chemists can deduce how the introduction of unsaturation in the pyridopyrimidine ring system affects pharmacological activity. This understanding can guide the synthesis of new analogues with tailored properties. For example, recent structural studies of the D2 receptor in complex with risperidone have provided insights into how drugs can be designed for greater selectivity, potentially reducing off-target effects. nih.gov Analyzing how modifications, such as those present in the tetradehydro derivative, alter these interactions can help in designing compounds with optimized binding kinetics, which may correlate with a better side-effect profile. nih.gov

Advancements in Impurity Profiling and Control Strategies in Complex Pharmaceutical Products

Impurity profiling is the comprehensive identification and quantification of all impurities in a drug substance and product. researchgate.net The study of this compound contributes significantly to the impurity profile of risperidone, which in turn informs the development of robust control strategies.

A thorough understanding of the impurity profile, including the process-related impurities and degradation products, is a regulatory requirement. nih.gov By identifying the origin and tracking the levels of this compound throughout the manufacturing process and during stability studies, pharmaceutical manufacturers can implement effective control strategies. These strategies may involve modifying the synthetic route to prevent its formation, implementing specific purification steps to remove it, or establishing stringent specifications for its acceptable limit in the final product. Advanced analytical techniques are crucial for this purpose, allowing for the separation and characterization of even trace-level impurities. researchgate.net This ensures that the quality, safety, and efficacy of the risperidone product are maintained.

Q & A

What are the recommended analytical methods for characterizing 5,6,7,8-Tetradehydro Risperidone in pharmaceutical formulations?

Basic Research Focus

To ensure accurate identification and quantification, reverse-phase HPLC with monolithic C18 columns (e.g., Chromolith Performance RP-18e) is recommended, using mobile phases containing β-cyclodextrin (5–15 mM) and chaotropic agents like trifluoroacetic acid (0.1–1%) to enhance separation efficiency. Detection at 285 nm with a flow rate of 1 mL/min and injection volume of 10 µL provides optimal sensitivity . For compatibility studies, FTIR spectroscopy can confirm the absence of interactions between the compound and excipients, as demonstrated in risperidone formulation studies .

Advanced Consideration

For impurity profiling, employ system suitability mixtures containing related compounds (e.g., 9-hydroxyrisperidone or methylated derivatives) as reference standards. USP guidelines recommend using predefined chromatographic conditions and validated retention times to distinguish structurally similar impurities .

How can experimental design optimize the synthesis or formulation of this compound?

Basic Research Focus

The Box-Behnken design (BBD) is effective for optimizing formulation variables. For example, in risperidone mini-tablet development, critical factors such as excipient ratios (mannitol in Avicel), superdisintegrant swelling pressure, and glidant surface area were optimized to achieve target disintegration times (<60 s) and mechanical strength (>5 kN) . Central composite designs (CCD) are also useful for resolving multi-factor interactions in chromatographic method development, such as acetonitrile content and β-cyclodextrin concentration .

Advanced Consideration

Implement quality-by-design (QbD) principles to identify critical quality attributes (CQAs) and control formulation variability. For lab-scale synthesis, factorial designs can assess reaction parameters (e.g., temperature, catalyst concentration) to maximize yield and purity while minimizing byproducts .

What are the stability challenges associated with this compound under varying pH and temperature conditions?

Basic Research Focus

Like 7,8-dihydropterins, this compound may undergo hydrolysis or oxidation under neutral pH, forming hydroxylated intermediates (e.g., 6-OH derivatives). Stability studies in simulated salivary fluid (pH 6.2) and reconstituted skimmed milk can mimic physiological conditions, with disintegration times serving as stability indicators .

Advanced Consideration

To prevent oxidative degradation, add stabilizing agents such as dithiothreitol (DTT) or antioxidants. Accelerated stability testing (e.g., 40°C/75% RH) combined with LC-MS can identify degradation pathways and quantify reactive metabolites .

How do impurities like this compound impact the pharmacokinetic profile of risperidone?

Basic Research Focus

Impurities may alter risperidone’s metabolism, particularly via cytochrome P450 enzymes. For example, 9-hydroxyrisperidone (a primary active metabolite) contributes to prolonged half-life (20 hours). Structural analogs like this compound could compete for metabolic pathways, affecting bioavailability .

Advanced Consideration

Use in vitro hepatocyte models or microsomal assays to compare metabolic rates between risperidone and its derivatives. Pharmacokinetic simulations (e.g., compartmental modeling) can predict impurity accumulation and dose-response relationships .

What methodologies are employed to assess the pharmacological activity of this compound compared to risperidone?

Basic Research Focus

In vitro receptor binding assays (e.g., dopamine D2 and serotonin 5-HT2A) quantify affinity differences. For in vivo studies, rodent models of schizophrenia (e.g., prepulse inhibition tests) evaluate behavioral efficacy. Dose-ranging studies should account for risperidone’s known adverse effects, such as hyperprolactinemia and weight gain .

Advanced Consideration

Comparative transcriptomic or proteomic analyses (e.g., RNA-seq, mass spectrometry) can identify novel signaling pathways affected by structural modifications. Molecular docking studies may predict interactions with off-target receptors .

How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Basic Research Focus

Standardize experimental protocols (e.g., cell lines, animal strains, dosing regimens) to minimize variability. Meta-analyses of published data, weighted by study quality and sample size, can identify consensus trends .

Advanced Consideration

Apply machine learning algorithms to detect hidden covariates (e.g., batch effects, assay sensitivity) contributing to discrepancies. Collaborative reproducibility studies using shared reference standards (e.g., USP-certified compounds) are critical .

Notes

- Methodological Rigor : Emphasized QbD, statistical optimization, and validation protocols to address research depth and reproducibility.

- Contradictions : Addressed variability in bioactivity data through meta-analytical and computational approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.